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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMT-130, a gene therapy for

Huntington's disease (HD), focusing on its core mechanism of action, preclinical and clinical

data, and the experimental protocols utilized in its evaluation.

Introduction to Huntington's Disease and AMT-130
Huntington's disease is an autosomal dominant neurodegenerative disorder characterized by a

CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT). This mutation

leads to the production of a mutant huntingtin protein (mHTT) with an expanded polyglutamine

tract, which is toxic to neurons and leads to progressive motor, cognitive, and psychiatric

dysfunction.

AMT-130 is an investigational gene therapy developed by uniQure designed as a one-time

treatment to slow the progression of Huntington's disease. The therapeutic strategy is based on

the principle of gene silencing to reduce the production of the toxic mHTT.

Core Mechanism of Action
AMT-130 utilizes a non-selective, allele-independent approach to lower both mutant and wild-

type huntingtin protein levels. The core components of its mechanism are an adeno-associated

virus serotype 5 (AAV5) vector and a proprietary microRNA (miRNA) construct.
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The AAV5 Vector
An AAV5 vector was chosen for its strong and effective transduction in the brain, making it a

suitable vehicle for delivering the therapeutic gene to the central nervous system. AAV vectors

are non-replicating and have a favorable safety profile in numerous clinical trials. Following

administration, the AAV5 vector containing the therapeutic gene cassette is taken up by

neurons.

The miQURE® Silencing Technology
AMT-130 employs uniQure's proprietary miQURE® gene silencing platform. This platform is

designed to degrade disease-causing genes without overloading the cell's natural RNA

interference (RNAi) machinery, thereby minimizing off-target toxicity.

The AAV5 vector delivers a DNA cassette that, once inside the nucleus of a neuron, is

transcribed to produce an artificial microRNA (miRNA) specifically designed to target the HTT

messenger RNA (mRNA).

The intracellular process unfolds as follows:

Transcription: The AAV5 vector delivers the DNA encoding the artificial miRNA to the nucleus

of the neuron. This DNA forms a stable episome from which the cell continuously transcribes

the miRNA.

Processing in the Nucleus: The initial transcript forms a hairpin-shaped precursor miRNA

(pre-miRNA).

Export to Cytoplasm: The pre-miRNA is exported from the nucleus to the cytoplasm.

Dicer Processing: In the cytoplasm, the pre-miRNA is further processed by the Dicer enzyme

complex, which cleaves the hairpin loop to create a double-stranded miRNA duplex.

RISC Loading: This duplex is loaded into the RNA-induced silencing complex (RISC).

Strand Selection: The passenger strand of the miRNA duplex is degraded, leaving the

mature, single-stranded guide strand within the RISC. This process is designed to reduce the

likelihood of off-target effects.
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Target mRNA Binding: The guide strand, as part of the active RISC, binds to the

complementary sequence on the huntingtin mRNA.

mRNA Degradation: This binding leads to the cleavage and subsequent degradation of the

HTT mRNA, thereby preventing its translation into the huntingtin protein.

This process results in a sustained, long-term reduction of both wild-type and mutant huntingtin

protein levels in the targeted neurons.
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Figure 1: AMT-130 Mechanism of Action within a Neuron.

Data Presentation
Preclinical Data
Preclinical studies in various animal models of Huntington's disease demonstrated the potential

of AMT-130 to reduce huntingtin protein levels and mitigate disease pathology.
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Animal
Model

Treatment
Brain
Region

Time Point
HTT
Reduction
(%)

Reference

Humanized

Hu128/21

Mouse

Single

injection of

AAV5-miHTT

Striatum 7 months 92% [1]

Humanized

Hu128/21

Mouse

Single

injection of

AAV5-miHTT

Frontal

Cortex
7 months 64% [1]

Q175FDN

Mouse

High-dose

AAV5-miHTT
Striatum 6 months 65.8% [2]

Q175FDN

Mouse

High-dose

AAV5-miHTT
Cortex 6 months 29.8% [2]

Patient-

derived iPSC

neurons

AAV5-miHTT - - 68%

Large animal

model
AAV5-miHTT Brain - >50%

Clinical Data
The Phase I/II clinical trials of AMT-130 are ongoing, with promising interim data reported. The

trials are evaluating the safety, tolerability, and efficacy of two doses: a low dose (6x1012

vector genomes) and a high dose (6x1013 vector genomes).

Table 2: Clinical Efficacy Outcomes (High Dose vs. External Control at 36 Months)
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Outcome
Measure

AMT-130
High Dose

External
Control

% Slowing
of
Progressio
n

p-value Reference

cUHDRS

(change from

baseline)

-0.38 -1.52 75% 0.003

TFC (change

from

baseline)

- - 60% 0.033

Table 3: Biomarker Data from Clinical Trials

Biomarker Dose Time Point Result Reference

CSF mHTT Low Dose 24 months 8.1% reduction

CSF NfL Low Dose 24 months
12.9% lower than

baseline

CSF NfL High Dose 12 months
Declining

towards baseline

CSF NfL High Dose 36 months Below baseline

Experimental Protocols
Stereotactic Neurosurgical Delivery of AMT-130
AMT-130 is administered directly to the striatum (caudate and putamen) via a stereotactic

neurosurgical procedure. This method ensures targeted delivery to the brain regions most

affected in the early stages of Huntington's disease.

Protocol Outline:

Pre-operative Planning: High-resolution MRI scans are used to determine the precise

stereotactic coordinates for injection into the caudate and putamen.
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Anesthesia: General anesthesia is administered to the patient.

Surgical Procedure:

A small burr hole is created in the skull.

A micro-catheter is guided to the target coordinates using real-time MRI guidance.

AMT-130 is infused via convection-enhanced delivery, a method that uses a pressure

gradient to distribute the vector over a larger volume of tissue.

Post-operative Monitoring: Patients are monitored for any adverse events related to the

surgery or the gene therapy.
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Figure 2: Workflow for Stereotactic Delivery of AMT-130.

Quantification of Mutant Huntingtin (mHTT) in CSF
An ultrasensitive single-molecule counting (SMC) immunoassay is used to quantify the low

levels of mHTT in cerebrospinal fluid, providing a direct measure of target engagement.

Protocol Outline:

Sample Collection: CSF is collected from patients via lumbar puncture.

Immunoassay Principle: The SMC assay utilizes fluorescently labeled antibodies that

specifically bind to the mutant huntingtin protein.

Antibody Pairing: A common antibody pair for mHTT detection is 2B7 and MW1, which bind

to specific epitopes on the HTT protein.

Detection: Samples are loaded into a laser detection chamber where individual antibody-

bound mHTT molecules are counted as they pass through, allowing for highly sensitive

femtomolar-level detection.

Measurement of Neurofilament Light Chain (NfL) in CSF
NfL is a biomarker of neuroaxonal damage. Its levels in CSF are measured to assess the

extent of ongoing neurodegeneration and the potential neuroprotective effects of AMT-130. The

Quanterix NF-Light® Assay, based on Simoa® technology, is a commonly used method.

Protocol Outline:

Sample Collection: CSF is obtained through lumbar puncture.

Assay Principle: This is a digital immunoassay for the quantitative determination of NfL.

Procedure:

Antibody-coated paramagnetic beads capture NfL from the sample.
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A biotinylated detector antibody and a streptavidin-β-galactosidase (SBG) conjugate are

added.

The beads are loaded into an array of microwells, with each well holding at most one

bead.

A fluorogenic substrate is added, and the fluorescence of each well is measured.

The proportion of active wells is used to calculate the NfL concentration.
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Figure 3: Workflow for Biomarker Analysis in AMT-130 Clinical Trials.

Conclusion
AMT-130 represents a promising gene therapy approach for Huntington's disease, with a well-

defined mechanism of action based on AAV5-mediated delivery of a miRNA to silence the
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huntingtin gene. Preclinical and ongoing clinical data support its potential to reduce the

pathogenic mHTT protein and slow disease progression. The use of sensitive biomarker

assays and targeted neurosurgical delivery are key components of its clinical development.

Further data from the long-term follow-up of clinical trial participants will be crucial in fully

elucidating the safety and efficacy of this one-time therapeutic intervention for Huntington's

disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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